(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
CAS No.:
Cat. No.: VC15666607
Molecular Formula: C18H15N5O3
Molecular Weight: 349.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O3 |
|---|---|
| Molecular Weight | 349.3 g/mol |
| IUPAC Name | 4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |
| Standard InChI Key | MTPOOMMCQVANEJ-YBFXNURJSA-N |
| Isomeric SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
IUPAC Nomenclature and Structural Features
The systematic name (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide reflects its core structure:
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A pyrazole ring substituted with a methyl group at position 4 and a phenyl group at position 3.
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A carbohydrazide moiety at position 5, which forms a hydrazone linkage with a 4-nitrobenzylidene group.
The E-configuration denotes the trans arrangement of the hydrazone bond, critical for its geometric stability . Computational modeling of analogous pyrazole-carbohydrazides confirms that steric and electronic effects from substituents (e.g., nitro groups) influence molecular planarity and intermolecular interactions .
Synthesis and Reaction Pathways
Condensation-Based Synthesis
The compound is synthesized via acid-catalyzed condensation between 4-nitrobenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, following methodologies established for related hydrazones . Key steps include:
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Reflux in ethanol with catalytic piperidine to facilitate imine bond formation.
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Purification via recrystallization from ethanol or dimethylformamide (DMF).
Reaction conditions from analogous systems suggest yields of 70–89% under optimized parameters .
Table 1: Representative Reaction Conditions for Hydrazone Formation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Piperidine (2–3 drops) | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 8–12 hours | |
| Yield Range | 70–89% |
Functionalization Reactions
The nitro group and hydrazone linkage enable diverse transformations:
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Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties .
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Hydrazone Alkylation: Reaction with alkyl halides modifies the carbohydrazide moiety, as observed in pyrazolo[3,4-b]pyridine analogs .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data from analogous hydrazones provide insights into expected signals:
Table 2: Predicted ¹H NMR Chemical Shifts
¹³C NMR spectra would feature carbonyl carbons at δ 163–167 ppm (hydrazone C=O) and δ 150–155 ppm (pyrazole C=O) .
X-ray Crystallography
While no direct data exists for this compound, studies on similar hydrazones reveal:
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Planar geometry across the pyrazole and hydrazone regions.
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Intermolecular hydrogen bonds between hydrazone NH and nitro oxygen, stabilizing crystal packing .
Comparative Analysis with Analogous Compounds
Substituent Effects on Reactivity
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